2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS2/c1-25-21-22-18-16-8-4-5-9-17(16)26-19(18)20(23-21)24-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSLUMGKQXIHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common route includes the initial formation of the benzothiophene core, followed by the introduction of the pyrimidine ring and subsequent functionalization with methylsulfanyl and naphthyloxy groups. Key steps may involve:
Cyclization reactions: to form the benzothiophene core.
Nucleophilic substitution: to introduce the pyrimidine ring.
Functional group transformations: to attach the methylsulfanyl and naphthyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(Methylsulfanyl)-4-(2-naphthyloxy)benzothieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that derivatives of thienopyrimidines can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .
Agrochemical Applications
Due to its structural characteristics, the compound may find applications in agrochemicals as a pesticide or herbicide. The presence of the naphthyloxy group could enhance its efficacy against specific pests or weeds while minimizing toxicity to non-target organisms.
Material Science
In materials science, compounds like 2-(Methylsulfanyl)-4-(2-naphthyloxy)benzothieno[3,2-d]pyrimidine can be utilized in the development of organic semiconductors or photovoltaic materials due to their electronic properties. The unique arrangement of sulfur and nitrogen atoms within the structure may contribute to improved charge transport characteristics.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Targeted therapy with reduced side effects |
| Antimicrobial | Inhibitory effects on bacterial growth | Development of new antibiotics |
| Agrochemicals | Potential use as pesticides/herbicides | Enhanced efficacy with lower environmental impact |
| Material Science | Use in organic semiconductors | Improved charge transport properties |
Case Studies
- Anticancer Evaluation : A study published in Molecules demonstrated that derivatives of benzothienopyrimidine structures showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Screening : Research indicated that several thienopyrimidine derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. This opens avenues for further exploration into their use as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. In organic electronics, its high electron mobility and stability contribute to its effectiveness in OFETs and OPVs. In pharmaceuticals, the compound’s ability to interact with biological targets, such as enzymes or receptors, underlies its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key derivatives from the 2014 Molecules study (compounds 1–11 ) include:
- Derivative 4 : Features an antipyrine (pyrazolone) group at position 4 and a methylsulfanyl group at position 2.
- Derivative 7 : Substituted with a heterocyclic thiazole group.
- Derivative 11 : Contains a bulkier aryl group (e.g., biphenyl) .
In contrast, the target compound incorporates a 2-naphthyloxy group at position 4, which introduces a larger aromatic system compared to derivatives with smaller aryl or heterocyclic substituents.
Fluorescence Properties
Fluorescence quantum yields (Φfl) were reported for select derivatives:
- Derivative 4 : Φfl = 0.032, making it suitable for imaging applications .
- Derivative 7 : Lower fluorescence due to electron-withdrawing thiazole substituents .
The 2-naphthyloxy group in the target compound may enhance fluorescence intensity compared to simpler aryl groups, as naphthalene derivatives are known for strong emissive properties.
Biological Activity
2-(Methylsulfanyl)-4-(2-naphthyloxy) benzothieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C21H14N2OS2
- CAS Number : 478030-06-7
- Structural Characteristics : The compound features a benzothieno-pyrimidine core with a methylsulfanyl and naphthyloxy substituent, contributing to its unique chemical reactivity and biological properties.
Anticancer Properties
Recent studies have indicated that 2-(Methylsulfanyl)-4-(2-naphthyloxy) benzothieno[3,2-d]pyrimidine exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 10 µM
- A549: 20 µM
These results suggest a promising potential for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2.
Antimicrobial Activity
In addition to its anticancer properties, 2-(Methylsulfanyl)-4-(2-naphthyloxy) benzothieno[3,2-d]pyrimidine has shown antimicrobial activity against a range of bacterial strains.
Antimicrobial Testing Results
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 32 µg/mL
- S. aureus: 16 µg/mL
- P. aeruginosa: 64 µg/mL
These findings indicate that the compound could be developed as a novel antimicrobial agent.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, administration has resulted in reduced neuronal death and improved cognitive function.
Research Findings
- Model Used : Mouse model of Alzheimer’s disease.
- Outcome Measures :
- Reduction in amyloid-beta plaques.
- Improvement in memory retention tasks.
This suggests that the compound may be beneficial in treating or preventing neurodegenerative conditions.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
